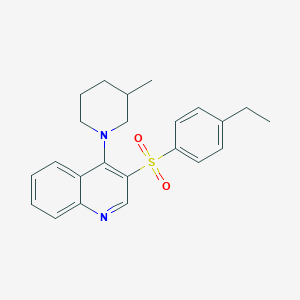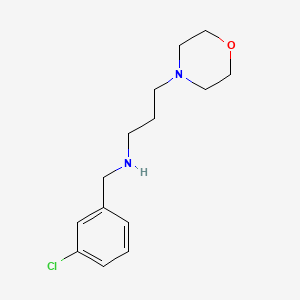
(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a chemical compound that features a benzyl group substituted with a chlorine atom at the third position and a morpholine ring attached via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Preparation of 3-Chlorobenzyl Chloride: This can be achieved by chlorination of benzyl chloride using reagents such as N-chlorosuccinimide under visible light irradiation.
Formation of 3-Chlorobenzyl Bromide: This intermediate can be synthesized by reacting 3-chlorobenzyl chloride with bromine.
Nucleophilic Substitution: The final step involves the reaction of 3-chlorobenzyl bromide with morpholine in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amine group can undergo hydrolysis to form corresponding alcohols and acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols and acids.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study the effects of benzyl and morpholine derivatives on biological systems.
Industrial Applications: It can serve as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl Bromide: Shares the benzyl and chlorine moieties but lacks the morpholine ring.
4-Chlorobenzyl Chloride: Similar structure but with the chlorine atom at the fourth position.
Benzyl Bromide: Lacks the chlorine and morpholine groups, making it less specific in its interactions.
Uniqueness
(3-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the presence of both the chlorine-substituted benzyl group and the morpholine ring. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c15-14-4-1-3-13(11-14)12-16-5-2-6-17-7-9-18-10-8-17/h1,3-4,11,16H,2,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERFUFHSNCLISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine](/img/structure/B2839086.png)
![[4-[(3-Fluorophenyl)methyl]piperidin-1-yl]-(5-methyl-2-methylsulfonylpyrimidin-4-yl)methanone](/img/structure/B2839087.png)
![N-[1-(2-Methoxypyridin-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2839088.png)
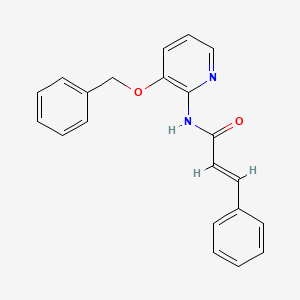
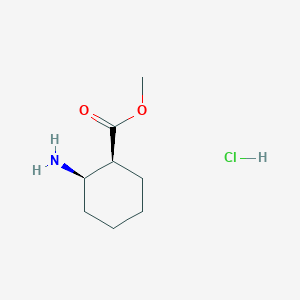
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)
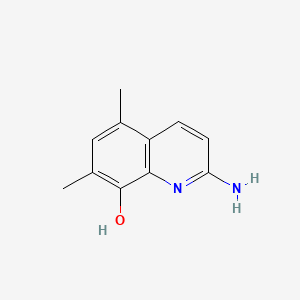
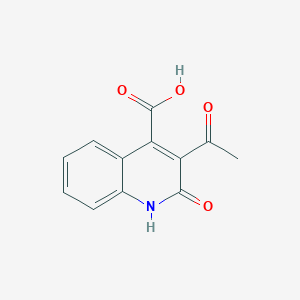

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

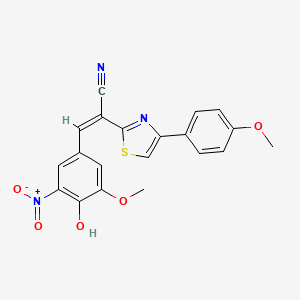
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)
